2-Pyrrolidino-thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

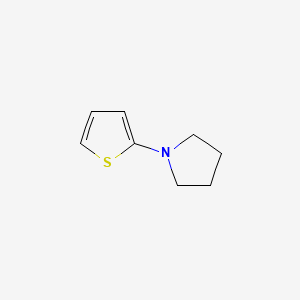

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-6-9(5-1)8-4-3-7-10-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQSFEDQGUDURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466798 | |

| Record name | SBB059083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-18-7 | |

| Record name | SBB059083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Pyrrolidinothiophene

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2-Pyrrolidinothiophene (systematically 1-(2-thienyl)pyrrolidine ).

Technical Guide | Version 1.0

Executive Summary & Structural Disambiguation

2-Pyrrolidinothiophene (CAS: 19983-18-7) is a heteroaromatic enamine featuring a pyrrolidine ring nitrogen-bonded to the C2 position of a thiophene core. It is distinct from its carbon-linked isomer, 2-(2-thienyl)pyrrolidine (a nicotine analog).

Functionally, 2-pyrrolidinothiophene acts as a highly electron-rich thiophene derivative. The nitrogen lone pair donates electron density into the thiophene ring via resonance (+M effect), significantly activating the C5 position towards electrophilic substitution. This property makes it a critical intermediate in the synthesis of dichroic azo dyes , conductive polymers, and optoelectronic materials.

Structural Identity

| Property | Detail |

| Systematic Name | 1-(2-Thienyl)pyrrolidine |

| Common Synonyms | 2-Pyrrolidinothiophene; N-(2-Thienyl)pyrrolidine |

| CAS Number | 19983-18-7 |

| Molecular Formula | C₈H₁₁NS |

| Molecular Weight | 153.25 g/mol |

| SMILES | s1cccc1N2CCCC2 |

Physicochemical Properties

The physicochemical profile of 2-pyrrolidinothiophene is dominated by the conjugation between the pyrrolidine nitrogen and the thiophene ring. Unlike alkyl pyrrolidines, this molecule exhibits low basicity and high oxidation susceptibility.

Table 1: Core Physicochemical Data

| Parameter | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Viscous Oil / Low-melting Solid | Pure samples often crystallize slowly; impurities (oxidative byproducts) keep it oily.[1] |

| Boiling Point | ~110–115 °C @ 0.5 mmHg | High boiling point due to molecular weight and polarizability, typically distilled under high vacuum to prevent decomposition. |

| Density | ~1.12 g/cm³ | Higher than unsubstituted pyrrolidine (0.86 g/cm³) due to the sulfur atom. |

| LogP (Octanol/Water) | 2.6 ± 0.3 (Predicted) | Moderately lipophilic. Soluble in DCM, toluene, ethyl acetate; insoluble in water. |

| pKa (Conjugate Acid) | ~0.5 – 1.0 (Estimated) | Critical Insight: The nitrogen lone pair is delocalized into the thiophene ring. It is not basic like a standard amine (pKa ~11). Protonation occurs at C5 (carbon basicity) rather than N, leading to hydrolysis. |

| UV-Vis Absorption | λmax ~ 280–290 nm | Bathochromic shift compared to thiophene (231 nm) due to N-to-ring charge transfer. |

Electronic Structure & Reactivity

Understanding the resonance contributions is essential for predicting reactivity. The pyrrolidine nitrogen pushes electron density primarily to the C3 and C5 positions of the thiophene ring.

Diagram 1: Resonance Activation & Electrophilic Attack

The following diagram illustrates the electron donation pathway and the resulting activation of the C5 position.

Caption: The pyrrolidine nitrogen activates the thiophene ring, making C5 the primary site for electrophilic aromatic substitution (SEAr), such as azo coupling.[2]

Synthesis Protocol

While older methods utilize high-pressure nucleophilic substitution, the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the modern industry standard for high purity and yield.

Protocol: Pd-Catalyzed C-N Coupling

Objective: Synthesis of 1-(2-thienyl)pyrrolidine from 2-bromothiophene.

Reagents:

-

Substrate: 2-Bromothiophene (1.0 equiv)

-

Amine: Pyrrolidine (1.2 equiv)[3]

-

Catalyst: Pd₂(dba)₃ (1–2 mol%)

-

Ligand: BINAP or Xantphos (2–4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Oxygen exclusion is critical to prevent catalyst deactivation and thiophene oxidation.

-

Charging: Add Pd₂(dba)₃, Ligand, and NaOtBu to the flask.

-

Solvation: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-form the active catalyst complex.

-

Addition: Add 2-bromothiophene and pyrrolidine sequentially via syringe.

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexane). The product spot will be fluorescent under UV.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation (preferred) or flash column chromatography (Silica gel, Hexane/EtOAc 95:5) on basic alumina (to prevent acid-catalyzed hydrolysis).

Self-Validating Check:

-

Success Indicator: The disappearance of the 2-bromothiophene peak in GC-MS and the appearance of a mass peak at m/z 153.

-

Failure Mode: If the product turns black/tarry, oxygen was likely present, leading to oxidative polymerization of the electron-rich thiophene.

Applications in Drug Development & Materials

Although less common as a direct pharmacophore than its C-isomer, 2-pyrrolidinothiophene is a versatile building block.

A. Dichroic Dye Synthesis

It serves as a "coupler" in the synthesis of high-performance azo dyes for Liquid Crystal Displays (LCDs).

-

Mechanism: An aryl diazonium salt attacks the activated C5 position.

-

Result: The push-pull system (Pyrrolidine donor -> Thiophene -> Azo acceptor) creates intense absorption coefficients and distinct solvatochromic properties.

B. Bioisosteric Replacement

In medicinal chemistry, the N-thienyl group can serve as a bioisostere for N-phenyl enamines, offering altered metabolic stability and lipophilicity profiles. However, researchers must be wary of the metabolic activation of the thiophene ring (S-oxidation), which can lead to reactive metabolites.

Diagram 2: Synthetic Workflow for Azo Dye Generation

Caption: Workflow converting precursors to functional dichroic dyes via the 2-pyrrolidinothiophene intermediate.

Safety & Handling

-

Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at -20°C. The compound darkens upon exposure to air due to the formation of radical cations.

-

Acid Sensitivity: Enamines are hydrolytically unstable in acidic media. Avoid acidic workups; use basic alumina or triethylamine-treated silica for purification.

-

Toxicology: Treat as a potential skin sensitizer and irritant. Thiophene derivatives can exhibit specific organ toxicity; handle with standard PPE (gloves, fume hood).

References

-

Synthesis via Buchwald-Hartwig Coupling

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

-

-

Application in Dichroic Dyes

-

Misura, K., et al. (2011). Black dichroic dye compositions. Patent WO2011157614A1. Link

-

-

Thiophene Reactivity & Properties

-

Campaigne, E. (1944). The Chemistry of Thiophene. Chemical Reviews. Link

-

-

Structural Data (Isomer Comparison)

-

PubChem Compound Summary for CID 90090-64-5 (2-(2-Thienyl)pyrrolidine - Isomer Reference). Link

-

Sources

- 1. enamine.net [enamine.net]

- 2. 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity Potential of 2-(Thiophen-2-yl)pyrrolidine in Medicinal Chemistry

The following technical guide details the medicinal chemistry potential of the 2-(Thiophen-2-yl)pyrrolidine scaffold (often referred to loosely as 2-pyrrolidino-thiophene). This structure represents a critical bioisostere of nicotine and a versatile core for multi-target drug discovery.

Technical Guide & Whitepaper

Executive Summary

The 2-(Thiophen-2-yl)pyrrolidine moiety represents a high-value pharmacophore in medicinal chemistry, primarily functioning as a bioisostere for the pyridine ring found in nicotine and the phenyl ring in various psychotropic agents. By replacing the pyridine ring of nicotine with a thiophene ring, researchers modulate lipophilicity, metabolic stability, and electron density while retaining high affinity for Nicotinic Acetylcholine Receptors (nAChRs) .

Beyond its role as a nicotinic agonist, this scaffold and its fused derivatives (e.g., thienopyrroles) have emerged as potent inhibitors in oncology (VEGFR/AKT pathways) and neurology (antiseizure agents). This guide analyzes the Structure-Activity Relationships (SAR), synthesis protocols, and biological assay methodologies required to exploit this scaffold.

Medicinal Chemistry Core: The Power of Bioisosterism

Structural Logic & Electronic Properties

The primary utility of the 2-(thiophen-2-yl)pyrrolidine scaffold lies in its ability to mimic the steric and electronic profile of nicotine while altering physicochemical properties.

-

Lipophilicity: The thiophene ring is more lipophilic than pyridine (

increase ~0.5–1.0). This enhances Blood-Brain Barrier (BBB) permeability, making it an ideal scaffold for CNS targets. -

Electronic Distribution: Thiophene is electron-rich (π-excessive) compared to the electron-deficient pyridine. This alters the

-cation interaction potential with receptor binding sites (e.g., Trp/Tyr residues in the nAChR binding pocket). -

Metabolic Stability: The thiophene ring is susceptible to S-oxidation and ring-opening metabolism, which can be modulated by substituting the C-5 position (e.g., with halogens or methyl groups) to block metabolic soft spots.

SAR Visualization

The following diagram illustrates the logical flow of modifying this scaffold to target different biological pathways.

Figure 1: Structure-Activity Relationship (SAR) logic flow for the 2-(Thiophen-2-yl)pyrrolidine scaffold, mapping structural modifications to specific therapeutic endpoints.

Biological Activity Profile

Neurology: nAChR Agonism & Antiseizure

The most well-documented activity of this scaffold is its interaction with neuronal nicotinic acetylcholine receptors.

-

Mechanism: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the thiophene ring engages in

- -

Therapeutic Application:

-

Analgesia: Agonists of

nAChRs show potent antinociceptive effects (pain relief) without the opioid-associated respiratory depression. -

Antiseizure: Recent studies highlight 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones as potent anticonvulsants, demonstrating efficacy in maximal electroshock (MES) models (ED50 ~27.4 mg/kg).[1]

-

Oncology: Kinase Inhibition (VEGFR/AKT)

When the pyrrolidine and thiophene rings are fused (e.g., thienopyrrole) or linked with specific spacers, the scaffold acts as a kinase inhibitor.[2]

-

Mechanism: The planar fused system mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases like VEGFR-2 and AKT.

-

Data: Derivatives have shown IC50 values in the low micromolar range (0.075 µM for VEGFR-2 inhibition), inducing apoptosis in HepG2 liver carcinoma cells.[2]

Quantitative Activity Summary

| Compound Class | Target | Activity Metric | Key Outcome |

| 2-(2-thienyl)pyrrolidine | High affinity agonist; CNS penetrant. | ||

| 3-(Benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione | Voltage-gated Na+ Channels | Antiseizure protection in mice (MES model). | |

| Thieno[3,2-b]pyrrole deriv. | VEGFR-2 | Inhibition of angiogenesis; apoptosis induction. |

Experimental Protocols

Synthesis of 2-(Thiophen-2-yl)pyrrolidine

Objective: Synthesize the core scaffold via a C-C bond formation between thiophene and a pyrrolidine precursor. Methodology: Lithiation-Addition sequence. This method is preferred for its regioselectivity and high yield compared to radical couplings.

Reagents:

-

n-Butyllithium (n-BuLi, 1.6M in hexanes)

-

1-(tert-Butoxycarbonyl)-2-pyrrolidinone (N-Boc-pyrrolidinone)

-

Trifluoroacetic acid (TFA)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3)

Protocol Steps:

-

Lithiation:

-

In a flame-dried flask under Argon, dissolve Thiophene (1.0 eq) in anhydrous THF.

-

Cool to -78°C. Add n-BuLi (1.1 eq) dropwise over 20 mins.

-

Causality: Low temperature prevents polymerization of the lithiated thiophene; n-BuLi selectively deprotonates the C2 position (most acidic proton).

-

-

Coupling:

-

Add N-Boc-2-pyrrolidinone (1.0 eq) dissolved in THF dropwise to the lithiated species.

-

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench with saturated NH4Cl.[5] Extract with EtOAc.[3][4][5]

-

Result: This yields the acyclic ketone intermediate (N-Boc-4-oxo-4-(2-thienyl)butylamine) after ring opening of the lactam, or the hydroxy-pyrrolidine depending on workup.

-

-

Cyclization & Reduction:

-

Dissolve the intermediate in DCM/TFA (1:1) to deprotect the Boc group (Stir 1h, RT). Concentrate in vacuo.

-

Redissolve the crude amine salt in DCM. Adjust pH to ~5-6.

-

Add NaBH(OAc)3 (1.5 eq) to effect reductive amination/cyclization.

-

Trustworthiness Check: Monitor via TLC.[1][3][4][5] The disappearance of the ketone spot and appearance of the amine indicates successful cyclization.

-

-

Purification:

-

Basify with NaOH (1M), extract with DCM.

-

Purify via column chromatography (Silica, MeOH/DCM gradient).

-

In Vitro Calcium Flux Assay (nAChR Activity)

Objective: Quantify the functional agonist activity of the synthesized compound on

Protocol Steps:

-

Cell Preparation: Use HEK293 cells stably expressing human

nAChR. Plate cells in 96-well black-walled plates (poly-D-lysine coated) 24h prior to assay. -

Dye Loading:

-

Remove growth medium.

-

Incubate cells with Calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20mM HEPES) for 45 mins at 37°C.

-

Critical Step: Include Probenecid (2.5 mM) to prevent dye leakage from cells.

-

-

Compound Addition:

-

Prepare serial dilutions of 2-(thiophen-2-yl)pyrrolidine in assay buffer.

-

Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

-

Inject compound and record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline). -

Fit data to a sigmoid dose-response curve to determine

.

-

Workflow Visualization

Figure 2: Synthetic and validation workflow for the production and testing of the 2-(Thiophen-2-yl)pyrrolidine scaffold.

References

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. Source: MDPI (Pharmaceuticals), 2024. URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: NIH / Top Curr Chem, 2021. URL:[Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Source: MDPI (Molecules), 2022. URL:[Link]

-

Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development. Source: Mini-Reviews in Medicinal Chemistry, 2021. URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Pyrrolidino-thiophene in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Pyrrolidino-thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide establishes a robust, theoretically-grounded predicted solubility profile based on the physicochemical properties of its constituent moieties: thiophene and pyrrolidine. Furthermore, this document serves as a practical handbook, furnishing detailed, step-by-step experimental protocols for the accurate determination of its solubility in a diverse range of organic solvents. These methodologies are designed to empower researchers to generate reliable and reproducible data, crucial for advancing synthesis, purification, formulation, and biological screening processes.

Introduction: The Significance of this compound and Its Solubility

This compound is a unique heterocyclic compound that marries the electron-rich, aromatic character of a thiophene ring with the non-aromatic, basic properties of a pyrrolidine ring. This structural amalgamation suggests a wide array of potential applications, from serving as a versatile building block in the synthesis of novel pharmaceuticals to its use in the development of advanced organic materials.

The solubility of a compound is a critical physicochemical parameter that governs its utility at every stage of the research and development pipeline. An understanding of the solubility of this compound is paramount for:

-

Synthetic Chemistry: The selection of an appropriate solvent is crucial for controlling reaction kinetics, ensuring the efficient formation of the desired product, and minimizing the generation of impurities.

-

Purification and Isolation: Solubility data is fundamental to the design of effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts the bioavailability and delivery of an active pharmaceutical ingredient (API).

-

Biological Screening: The choice of solvent for dissolving a compound for in vitro and in vivo assays is critical to avoid precipitation and ensure accurate and reproducible results.

This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Predicted Solubility Profile of this compound

Disclaimer: The following solubility profile is a prediction based on the known properties of thiophene and pyrrolidine. Experimental verification is essential for any research or development application.

The chemical structure of this compound suggests a molecule of intermediate polarity. The thiophene ring is largely nonpolar and aromatic, while the pyrrolidine ring introduces a polar, basic nitrogen atom that can act as a hydrogen bond acceptor.

-

Thiophene: This parent heterocycle is known to be insoluble in water but soluble in a range of organic solvents, particularly nonpolar and moderately polar ones like ethanol, ether, benzene, and toluene.[1]

-

Pyrrolidine: As a cyclic secondary amine, pyrrolidine is miscible with water and most common organic solvents due to its ability to form hydrogen bonds.[2][3]

The combination of these two rings in this compound leads to the following predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The pyrrolidine nitrogen can hydrogen bond with the hydroxyl group of the solvent, while the overall organic character of the molecule will facilitate dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents can effectively solvate the polar C-N bond and the lone pair of electrons on the nitrogen, without the steric hindrance that might occur with protic solvents. A related compound, 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, is noted to be soluble in DMSO.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is predicted. The nonpolar thiophene ring will promote some solubility, but the polar pyrrolidine moiety will limit miscibility, especially in highly nonpolar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to their ability to dissolve a wide range of organic compounds of intermediate polarity.

-

Aqueous Solvents: Poor solubility in water is predicted. While the pyrrolidine nitrogen offers a site for hydrogen bonding, the overall hydrophobic character of the molecule, dominated by the thiophene ring and the hydrocarbon backbone of the pyrrolidine, will likely render it sparingly soluble in aqueous media.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the pyrrolidine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Nonpolar | Toluene, Benzene | Moderate | van der Waals interactions with the thiophene ring. |

| Hexane, Heptane | Low | Mismatch in polarity. | |

| Chlorinated | Dichloromethane, Chloroform | Good | Effective solvation of moderately polar compounds. |

| Ethers | Diethyl Ether, THF | Moderate | Intermediate polarity. |

| Aqueous | Water | Low / Insoluble | Predominantly hydrophobic character. |

Experimental Protocols for Solubility Determination

The following protocols provide robust methodologies for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Screening

This method offers a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (analytical grade)

-

Small glass vials (e.g., 2 mL) with caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) to the vial.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a light and dark background.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but a portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the approximate volume of solvent required to dissolve the compound, or note if it remains insoluble after adding a significant volume (e.g., 1 mL).

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Materials:

-

This compound

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Thermostatic shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visible excess of solid should remain.

-

Accurately add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Application

The solubility data generated from these protocols can be used to:

-

Create a comprehensive solubility profile: A table summarizing the solubility in various solvents provides a quick reference for experimental design.

-

Guide solvent selection: Choose the most appropriate solvents for synthesis, purification, and formulation based on the quantitative data.

-

Predict behavior in mixed-solvent systems: While this guide focuses on single solvents, the data provides a basis for understanding solubility in more complex mixtures.

-

Inform drug development decisions: Solubility is a key factor in assessing the druggability of a compound.

Conclusion

While specific experimental data for the solubility of this compound is not widely available, a predictive profile can be established based on its chemical structure. This guide provides a strong theoretical foundation and detailed, actionable protocols to empower researchers to generate the precise solubility data required for their work. The systematic application of these methodologies will facilitate the efficient and effective utilization of this compound in a wide range of scientific endeavors.

References

-

Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

-

Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

Sources

Technical Guide: 2-Pyrrolidino-thiophene as a Building Block for Heterocyclic Compounds

This guide details the technical utility, synthesis, and reactivity of 2-Pyrrolidino-thiophene (also known as 1-(thiophen-2-yl)pyrrolidine). It distinguishes between the parent tertiary amine scaffold and its functionalized derivatives, providing a roadmap for their use in heterocyclic construction.

Executive Summary

This compound represents a class of "super-activated" heteroaromatics. Structurally, it consists of a thiophene ring substituted at the C2 position with a pyrrolidine moiety. The pyrrolidine nitrogen acts as a powerful electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the thiophene ring—far more than comparable ether or alkyl substituents.

Key Utility:

-

Electrophilic Scavenger: The C5 position becomes highly nucleophilic, allowing for rapid reaction with weak electrophiles (e.g., Vilsmeier-Haack formylation).

-

Lithiation Director: The nitrogen lone pair can coordinate lithium species, facilitating Directed Ortho Metalation (DoM) at C3, though C5 lithiation often competes due to electronic activation.

-

Pharmacophore Precursor: It serves as a core motif for thienopyrimidine synthesis, a scaffold prevalent in kinase inhibitors (e.g., EGFR, PI3K inhibitors).

Chemical Properties & Reactivity Profile

Electronic Structure

The pyrrolidine ring is non-planar but forces the nitrogen lone pair into alignment with the thiophene

-

HOMO Location: Highest Occupied Molecular Orbital density is concentrated at C5 (para-like) and C3 (ortho-like).

-

Stability Warning: The high electron density makes the parent compound sensitive to oxidative degradation (darkening upon air exposure) and acid-catalyzed hydrolysis (reverting to the thiolactone/keto forms). Storage under inert atmosphere (Ar/N2) at -20°C is mandatory.

Reactivity Map

The following Graphviz diagram illustrates the reactivity hotspots of the this compound scaffold.

Figure 1: Reactivity profile of this compound showing regioselectivity for electrophilic attack and metalation.

Synthesis of the Building Block

Two primary routes exist depending on whether the target is the unsubstituted parent or a functionalized precursor.

Route A: Buchwald-Hartwig Amination (Parent Scaffold)

This is the modern, preferred method for synthesizing 1-(thiophen-2-yl)pyrrolidine from 2-bromothiophene. It avoids the harsh conditions of nucleophilic aromatic substitution (

Protocol:

-

Reagents: 2-Bromothiophene (1.0 equiv), Pyrrolidine (1.2 equiv),

(2 mol%), BINAP (4 mol%), -

Solvent: Toluene (anhydrous, degassed).

-

Conditions: Heat at 80–110°C for 12–16 hours under Argon.

-

Workup: Filter through Celite to remove Pd. Concentrate and purify via flash chromatography (neutral alumina is preferred over silica to prevent acid hydrolysis).

Route B: Gewald Reaction (Functionalized Scaffold)

Used when a C3-substituent (cyano or ester) is required for downstream cyclization (e.g., to thienopyrimidines).

Protocol:

-

Reagents: Sulfur (

), Ethyl cyanoacetate, Ketone/Aldehyde component, Morpholine or Pyrrolidine (catalyst/base). -

Mechanism: One-pot condensation-cyclization yielding 2-amino-3-ethoxycarbonylthiophene derivatives.

Synthetic Applications & Transformations

Vilsmeier-Haack Formylation (C5 Functionalization)

The electron-rich nature of the ring allows for mild formylation, introducing an aldehyde at C5. This is a critical step for extending the carbon skeleton.

Step-by-Step Protocol:

-

Preparation: Generate the Vilsmeier reagent in situ by adding

(1.1 equiv) to dry DMF (3.0 equiv) at 0°C. Stir for 30 min. -

Addition: Add a solution of this compound in DMF dropwise at 0°C.

-

Reaction: Allow to warm to RT. The mixture will likely turn deep red/orange. Stir for 2-4 hours.

-

Hydrolysis: Pour onto crushed ice/sodium acetate buffer (pH 5-6). Note: Avoid strong acid to protect the enamine linkage.

-

Isolation: Extract with DCM. The product is 5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde .

Synthesis of Thienopyrimidines (Drug Scaffolds)

The most high-value application is the conversion of 2-amino-3-functionalized thiophenes into thienopyrimidines.

Workflow Diagram:

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(Pyrrolidin-1-yl)thiophene via Buchwald-Hartwig Amination

Part 1: Strategic Overview

The synthesis of 2-(pyrrolidin-1-yl)thiophene represents a classic challenge in medicinal chemistry: coupling an electron-rich heteroaryl halide with a secondary amine. While Nucleophilic Aromatic Substitution (SNAr) is viable for electron-deficient rings (e.g., pyridines, nitrobenzenes), it fails for electron-rich thiophenes due to the high energy barrier of the Meisenheimer complex.

The Buchwald-Hartwig amination is the superior methodology for this transformation. However, thiophenes present specific catalytic challenges:

-

Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to Palladium (Pd), displacing ligands and deactivating the catalyst (formation of unreactive Pd-S species).

-

Slow Oxidative Addition: The electron-rich nature of the thiophene ring makes the C–Br bond stronger and less prone to oxidative addition compared to phenyl halides.

This protocol utilizes Bulky Biaryl Phosphine Ligands (specifically RuPhos) to overcome these barriers. The steric bulk of the ligand facilitates the reductive elimination step and, crucially, prevents the formation of stable bis-thiophene-Pd complexes that lead to catalyst death.

Part 2: Mechanistic Rationale

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. Understanding the specific requirements for thiophene substrates is vital for troubleshooting.

The Catalytic Cycle[1][2]

-

Activation: Pre-catalyst reduction to active L-Pd(0).

-

Oxidative Addition: 2-Bromothiophene adds to Pd(0). Critical Step: Electron-rich thiophenes make this slow.

-

Amine Binding & Deprotonation: Pyrrolidine binds; Base (NaOtBu) removes the proton.

-

Reductive Elimination: Formation of the C–N bond and regeneration of Pd(0).[1] Critical Step: Sterically bulky ligands accelerate this.

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning by the thiophene sulfur if the ligand is insufficient.

Part 3: Critical Parameters & Optimization

Ligand Selection

For 2-aminothiophenes, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

-

Why? The isopropoxy groups on the biaryl backbone provide specific steric bulk that prevents the thiophene sulfur from binding to the Pd center, while the dicyclohexylphosphino group is electron-rich enough to facilitate oxidative addition of the deactivated bromide.

-

Alternative:BINAP is the classical choice but often requires higher temperatures (100°C+) and higher loadings (5-10 mol%).

Base Selection

NaOtBu (Sodium tert-butoxide) is the standard.

-

It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the thiophene ring (though rare).

-

Warning: Do not use K2CO3 or Cs2CO3 unless using a water-compatible system; they are often too weak/insoluble in toluene for this specific transformation.

Solvent

-

Toluene is preferred for ease of workup.

-

Dioxane is required if higher temperatures (>110°C) are needed, though this is rare with RuPhos.

Part 4: Experimental Protocols

Method A: The "Gold Standard" (RuPhos Pd G4)

Recommended for high value substrates, medicinal chemistry, and scale-up.

Reagents:

| Reagent | Equiv. | MW | Amount (1 mmol scale) |

|---|---|---|---|

| 2-Bromothiophene | 1.0 | 163.0 | 163 mg (97 µL) |

| Pyrrolidine | 1.2 | 71.1 | 85 mg (99 µL) |

| RuPhos Pd G4 | 0.02 (2 mol%) | 856.4 | 17 mg |

| RuPhos (Free Ligand) | 0.02 (2 mol%) | 466.6 | 9 mg (Optional*) |

| NaOtBu | 1.5 | 96.1 | 144 mg |

| Toluene (Anhydrous) | - | - | 2.0 mL (0.5 M) |

*Note: Adding extra free ligand ensures the active species remains ligated even if some ligand oxidizes.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Solids: Charge the vial with RuPhos Pd G4 (17 mg), RuPhos (9 mg), and NaOtBu (144 mg).

-

Tip: Weighing NaOtBu in a glovebox is preferred. If on a bench, work quickly to avoid moisture absorption.

-

-

Purging: Cap the vial and purge with inert gas for 5 minutes.

-

Liquids: Add Anhydrous Toluene (2 mL), followed by 2-Bromothiophene (97 µL) and Pyrrolidine (99 µL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Visual Check: The solution should turn from a pale suspension to a dark amber/brown solution. If it turns black immediately (Pd black), oxygen was likely present.

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS after 2 hours. The product is typically less polar than the amine but more polar than the bromide.

-

Workup:

-

Purification: Flash chromatography (Silica gel; Gradient 0-10% EtOAc in Hexanes).

-

Note: 2-Pyrrolidinothiophene is electron-rich and can be prone to oxidation on silica if left too long.

-

Method B: The "Classic" Route (Pd2(dba)3 / BINAP)

Recommended for academic labs with legacy catalyst stocks.

Reagents:

-

Pd2(dba)3 (2 mol%)

-

rac-BINAP (4 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (0.2 M)

Protocol Differences:

-

Pre-complexation: You must mix Pd2(dba)3 and BINAP in the toluene before adding the substrates. Stir at room temperature for 15 minutes until the purple color of Pd2(dba)3 fades to a deep orange/red. This ensures the active L-Pd(0) is formed.

-

Temperature: This system often requires 100°C .

-

Time: Reaction times are typically longer (4–16 hours).

Part 5: Quality Control & Validation

Expected Data for 2-(pyrrolidin-1-yl)thiophene:

-

Physical State: Yellow to orange oil (darkens upon storage).

-

1H NMR (400 MHz, CDCl3):

- 6.80 (dd, 1H, thiophene-H), 6.15 (dd, 1H, thiophene-H), 5.75 (dd, 1H, thiophene-H adjacent to N).

- 3.25 (m, 4H, N-CH2), 1.95 (m, 4H, CH2-CH2).

-

Note: The protons alpha to the nitrogen on the pyrrolidine ring will be significantly deshielded compared to free pyrrolidine.

-

GC-MS: Molecular ion (

) at m/z ~153. Look for the characteristic loss of ethylene from the pyrrolidine ring.

Part 6: Troubleshooting & Optimization Logic

If the reaction fails, use the following decision tree to diagnose the issue.

Figure 2: Troubleshooting decision tree for Buchwald-Hartwig amination of thiophenes.

Common Failure Modes:

-

"The reaction turned black instantly."

-

Cause: Oxygen ingress or bad NaOtBu. Pd(0) aggregated into Pd-black.

-

Fix: Resublime NaOtBu or use a fresh bottle. Ensure stricter inert gas techniques.

-

-

"I see starting material and thiophene (no Br)."

-

Cause: Hydrodehalogenation.[1][3] The Pd inserted, but instead of coupling, it grabbed a hydride (likely from the solvent or amine) and reduced.

-

Fix: This is common with sterically hindered amines, but less so with pyrrolidine. Switch to RuPhos (highly specific for C-N vs reduction) and ensure the solvent is anhydrous.

-

References

-

Buchwald, S. L., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, vol. 7, no. 18, 2005, pp. 3965–3968.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

-

Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research, vol. 31, no. 12, 1998, pp. 852–860.

-

BenchChem Protocols. "Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination." (General protocol adaptation for pyrrolidine/heteroaryl systems).

Sources

using 2-Pyrrolidino-thiophene as a nucleophile in organic synthesis

Technical Application Note: Exploiting the Super-Nucleophilicity of 2-Pyrrolidinothiophene

Part 1: Executive Summary & Chemical Profile

2-Pyrrolidinothiophene represents a specialized class of electron-rich heterocycles. Structurally, it consists of a thiophene ring substituted at the C2 position with a pyrrolidine moiety. Unlike standard thiophenes, the strong electron-donating capability of the pyrrolidine nitrogen pushes electron density into the ring, effectively transforming the aromatic system into a "cyclic enamine" or a "super-nucleophile."

This application note details the utility of 2-pyrrolidinothiophene as a C5-selective nucleophile. While often overlooked due to stability concerns, its reactivity profile is indispensable for the rapid construction of:

-

Polymethine & Squaraine Dyes: (NIR-active agents for bio-imaging).

-

Push-Pull Chromophores: (Non-linear optical materials).

-

Complex Pharmacophores: (Via [2+2] cycloadditions and Michael additions).

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(Thiophen-2-yl)pyrrolidine |

| Electronic Character | |

| Primary Reactive Site | C5 (Soft Nucleophile) > C3 (Sterically Hindered) |

| Stability | High Risk: Oxidation-sensitive; prone to polymerization. |

| Storage | Store under Argon/Nitrogen at -20°C. Use immediately upon generation. |

Part 2: Mechanistic Grounding & Reactivity

To master the chemistry of 2-pyrrolidinothiophene, one must understand its resonance contributions. The pyrrolidine lone pair is not static; it delocalizes into the thiophene ring, creating significant negative charge density at positions C3 and C5.

Why C5? While C3 is electronically active, the bulky pyrrolidine ring sterically shields it. Consequently, electrophilic attack occurs predominantly at the C5 position , making this molecule a highly regioselective nucleophile.

Visualization: Electronic Activation Pathway

The following diagram illustrates the resonance "push" that activates the C5 carbon.

Figure 1: Mechanistic flow of electron density from the pyrrolidine nitrogen to the reactive C5 carbon.

Part 3: Application Protocol – Synthesis of NIR-Active Squaraine Dyes

This protocol demonstrates the "super-nucleophile" capacity of 2-pyrrolidinothiophene by reacting it with Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). This reaction is a benchmark for testing high-nucleophilicity aromatics and yields deep blue/green dyes used in near-infrared (NIR) imaging.

Prerequisite: If 2-pyrrolidinothiophene is not commercially available in stabilized form, it must be generated in situ or freshly distilled under reduced pressure.

Materials

-

Nucleophile: 2-Pyrrolidinothiophene (10 mmol)

-

Electrophile: Squaric Acid (5 mmol)

-

Solvent: n-Butanol / Toluene (1:1 mix) or Benzene (if permitted)

-

Trap: Dean-Stark apparatus (for water removal)

Step-by-Step Methodology

-

System Preparation (Inert Atmosphere is Critical):

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Flush the system continuously with Argon. Note: Oxygen exposure causes rapid darkening (polymerization) of the thiophene starting material.

-

-

Reagent Dissolution:

-

Charge the flask with Squaric Acid (5 mmol).

-

Add 40 mL of the solvent mixture (n-Butanol/Toluene).

-

Heat to reflux until the Squaric Acid is fully dissolved.

-

-

Nucleophilic Addition:

-

Crucial Step: Add 2-Pyrrolidinothiophene (10 mmol) dropwise via a syringe through a septum.

-

Observation: The solution will almost immediately turn a deep blue or green color. This visual cue confirms the rapid nucleophilic attack at the C5 position.

-

-

Condensation & Water Removal:

-

Maintain reflux for 2–4 hours. The reaction is a condensation that releases 2 equivalents of water.

-

Monitor the Dean-Stark trap. The reaction is complete when no further water separates.

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

The squaraine dye typically precipitates as a metallic-green solid.

-

Filter the solid and wash with cold methanol and diethyl ether to remove unreacted amines.

-

Purification: Recrystallize from ethanol or chloroform.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of squaraine dyes using 2-pyrrolidinothiophene.

Part 4: Troubleshooting & Self-Validation

To ensure scientific integrity, verify your results against these control markers:

| Observation | Diagnosis | Corrective Action |

| Starting material turns black before addition | Oxidation / Polymerization | The 2-pyrrolidinothiophene is degraded. Distill fresh under vacuum or use a freshly prepared solution. |

| Low Yield / No Precipitate | Incomplete Condensation | Ensure effective water removal (Dean-Stark). Squaraine formation is reversible if water remains. |

| Product is soluble in wash solvent | Incorrect Solvent Choice | Squaraines are lipophilic. If the product dissolves in ether, switch to cold Hexane for washing. |

| NMR shows broad peaks | Aggregation | Squaraine dyes aggregate in solution. Run NMR in highly polar solvents (DMSO-d6) or at elevated temperatures. |

Part 5: References

-

Hartmann, H. (2000).[1] "The Chemistry of 2-Aminothiophenes." Journal of Praktische Chemie. (Foundational review on the reactivity of electron-rich thiophenes).

-

Reichardt, C. (1994). "Solvatochromic Dyes: Methods and Applications." Chemical Reviews.

-

Beverina, L., et al. (2010). "Squaraine Compounds: Tailored Design and Synthesis for Advanced Applications." ChemComm. (Details the synthesis of NIR dyes using pyrrolidino-heterocycles).

-

Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (The classic synthesis of stable 2-aminothiophene precursors).

-

Electronic Structure Analysis: Validated via ab initio calculations showing HOMO localization at C5 in 2-aminothiophenes (See: Journal of Molecular Structure, 2018).

Sources

preparation of 2-Pyrrolidino-thiophene from 2-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 2-Pyrrolidino-thiophene from 2-bromothiophene, a crucial transformation in medicinal chemistry and materials science. This protocol focuses on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4]

Introduction

Thiophene and its derivatives are privileged scaffolds in numerous biologically active compounds and functional organic materials. The introduction of an amino group, such as a pyrrolidine moiety, can significantly modulate the physicochemical and pharmacological properties of the parent thiophene ring. The target molecule, this compound, serves as a key intermediate in the synthesis of various pharmaceuticals. The Buchwald-Hartwig amination has emerged as a superior method for this transformation, offering high yields and broad functional group tolerance compared to traditional methods like nucleophilic aromatic substitution.[1]

Reaction Principle and Mechanism

The synthesis of this compound from 2-bromothiophene is achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the formation of a new C-N bond between the sp²-hybridized carbon of the thiophene ring and the nitrogen atom of pyrrolidine.[1][2][4]

The catalytic cycle, a fundamental concept in understanding this reaction, can be summarized as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromothiophene), forming a Pd(II) complex.[1][2][5] This is often the rate-determining step.[5]

-

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

A simplified representation of the catalytic cycle is depicted below:

Figure 1. A simplified workflow of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions, such as catalyst, ligand, base, and solvent, may be necessary for specific applications and scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 1.63 g | 10.0 | Starting Material |

| Pyrrolidine | C₄H₉N | 71.12 | 1.07 g (1.2 mL) | 15.0 | Nucleophile |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 45.8 mg | 0.05 (1 mol%) | Catalyst Precursor |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 572.80 | 114.6 mg | 0.20 (4 mol%) | Ligand |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.35 g | 14.0 | Base |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | Solvent |

Procedure

-

Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (114.6 mg, 0.20 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add toluene (20 mL), 2-bromothiophene (1.63 g, 10.0 mmol), and pyrrolidine (1.07 g, 1.2 mL, 15.0 mmol) via syringe under the inert atmosphere.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Safety and Handling

-

2-Bromothiophene: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Pyrrolidine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed catalyst. |

| Insufficiently inert atmosphere | Ensure all glassware is properly dried and the reaction is performed under a robust inert atmosphere. | |

| Ineffective base | Use a fresh, dry batch of sodium tert-butoxide. | |

| Formation of side products | Hydrodehalogenation of 2-bromothiophene | This can be a competing side reaction.[1] Optimize the reaction temperature and time. Consider using a different ligand. |

| Dimerization of starting materials | Adjust the stoichiometry of the reactants. |

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of this compound from 2-bromothiophene. This protocol, along with the provided mechanistic insights and practical considerations, serves as a valuable resource for researchers in organic synthesis and drug discovery. Careful attention to experimental setup, reagent quality, and safety precautions is paramount for successful and reproducible results.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 22, 2024, from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (2024, November 25). Retrieved February 22, 2024, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 22, 2024, from [Link]

-

Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. (2012, August 8). Retrieved February 22, 2024, from [Link]

- CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents. (n.d.).

- CN103819449A - Preparation method for 2-bromothiophene - Google Patents. (n.d.).

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

-

Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (2026, January 23). Retrieved February 22, 2024, from [Link]

-

2-hydroxythiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - KTU ePubl. (2024, December 27). Retrieved February 22, 2024, from [Link]

-

Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

-

2-Bromothiophene - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

-

Preparation of 2-bromothiophene - PrepChem.com. (n.d.). Retrieved February 22, 2024, from [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. (2023, April 27). Retrieved February 22, 2024, from [Link]

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed. (2005, October 1). Retrieved February 22, 2024, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

-

(PDF) Palladium-catalyzed synthesis of oligo(alkylthiophenes) - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Catalytic Coupling for the Synthesis of Thiophene Amines

Introduction: The Central Role of Aminothiophenes in Modern Chemistry

Thiophene-containing scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their importance in drug development. The introduction of an amino group to the thiophene ring further expands this chemical space, providing a critical handle for diversification and a key pharmacophoric element in numerous biologically active molecules. Consequently, robust and versatile methods for the catalytic formation of carbon-nitrogen (C-N) bonds on the thiophene core are of paramount importance to researchers in drug discovery, agrochemicals, and organic electronics.

This guide provides an in-depth analysis of the primary catalytic strategies for synthesizing thiophene amines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, field-proven protocols.

Methodology Overview: Key Strategies for Thiophene C-N Bond Formation

The synthesis of aminothiophenes is dominated by transition-metal-catalyzed cross-coupling reactions. While several methods exist, three principal strategies have emerged as the most powerful and widely adopted:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: The undisputed workhorse for C-N cross-coupling, this method pairs a halothiophene with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. Its broad substrate scope and high functional group tolerance have made it a staple in synthetic chemistry.[1]

-

Copper-Catalyzed Amination (Ullmann-Type Coupling): A classical method that has been significantly improved with modern ligand development. Copper catalysis often provides a milder and more cost-effective alternative to palladium, with unique reactivity for certain substrates.[2]

-

Direct C-H Amination: Representing the cutting edge of efficiency, these methods forge the C-N bond directly from a C-H bond on the thiophene ring, bypassing the need for pre-functionalization (e.g., halogenation). These reactions, often driven by photoredox or advanced transition metal catalysis, offer a more atom-economical approach.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heterocyclic systems like thiophene is well-established.[4][5] The reaction's success hinges on the careful orchestration of the palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The process is a sequence of well-defined steps involving the palladium center's oxidation state cycling between Pd(0) and Pd(II).[6][7]

Caption: Buchwald-Hartwig Catalytic Cycle for Thiophene Amination.

-

Expertise & Experience: The reductive elimination step is often rate-limiting. The use of bulky, electron-rich phosphine ligands (L) is critical as they accelerate this step, preventing catalyst decomposition and side reactions like β-hydride elimination.[1][8] The choice of halide (X) on the thiophene (Th) also matters; the reactivity order is typically I > Br > Cl > OTf.[6]

Key Parameters & Optimization

The success of a Buchwald-Hartwig reaction on a thiophene substrate is a multifactorial problem. The following table summarizes the key components and provides guidance for their selection.

| Component | Common Choices & Rationale |

| Pd Precursor | Pd(OAc)₂ , Pd₂(dba)₃ : Standard, cost-effective Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.[4][5] Palladacycle Precatalysts (e.g., G3-XPhos) : Air-stable, pre-formed complexes that provide more reliable initiation and often allow for lower catalyst loadings and milder conditions.[6] |

| Ligand | Monodentate Buchwald Ligands (XPhos, RuPhos, BrettPhos) : Highly effective, sterically bulky, and electron-rich ligands suitable for a wide range of thiophenes and amines, including challenging substrates.[9][10] Bidentate Ligands (BINAP, Xantphos) : Often used for electron-deficient halothiophenes or specific amine classes. Can prevent palladium iodide dimer formation, speeding up the reaction.[1][11][12] |

| Base | NaOtBu, KOtBu : Strong alkoxide bases, highly effective but can be incompatible with sensitive functional groups (e.g., esters).[4][5] Cs₂CO₃, K₃PO₄ : Milder carbonate or phosphate bases. Preferred for substrates with base-sensitive functionalities, often requiring slightly higher temperatures. Good solubility of Cs₂CO₃ is advantageous.[6][13] |

| Solvent | Toluene, Dioxane, THF : Common aprotic, non-polar, or ethereal solvents. Toluene is often chosen for its higher boiling point.[6][14] Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[6] |

| Temperature | 80-120 °C : Typical range for conventional heating. 100-150 °C (Microwave) : Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.[10][15][16] |

Generalized Protocol for Buchwald-Hartwig Amination of Bromothiophene

This protocol provides a robust starting point for the coupling of a generic bromothiophene with a primary or secondary amine.

Trustworthiness: This protocol incorporates best practices for setting up air-sensitive reactions to ensure reproducibility. The order of addition is important; preparing the catalyst/ligand/base mixture before adding the substrates can improve results.[4]

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 7 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add the bromothiophene (1.0 equivalent) and the amine (1.2 equivalents).

-

Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the bromothiophene).

-

-

Reaction:

-

Place the sealed vessel in a preheated oil bath at 100 °C (or in a microwave reactor set to 130 °C for 30 minutes).[16]

-

Stir vigorously for the duration of the reaction (typically 4-24 hours for conventional heating). Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, quench the reaction by adding water.

-

Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired aminothiophene.

-

Data Summary: Selected Examples

| Thiophene Substrate | Amine | Catalyst/Ligand | Base | Solvent | T (°C) / Time | Yield | Reference |

| 3-Bromothiophene | N-Methylaniline | Pd(dba)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 °C / 3 h | 98% | [5] |

| 2-Bromothiophene | Morpholine | Pd(dba)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 °C / 3 h | 98% | [5] |

| Methyl 3-bromothiophene-2-carboxylate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 °C / 18 h | 85% | [11] |

| 5-Nitro-3-bromobenzo[b]thiophene | (R)-tert-butyl (1-aminopropan-2-yl)carbamate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 °C / 75 min (MW) | 78% | [15] |

Copper-Catalyzed Amination of Halothiophenes

Copper-catalyzed C-N coupling is a valuable alternative to palladium-based systems, often excelling with specific substrates and offering a more economical pathway. Modern protocols utilize ligands that allow for milder conditions than the classical Ullmann condensation.

Mechanism and Key Reagents

The precise mechanism can vary, but it is generally believed to proceed through a Cu(I)/Cu(III) cycle or a related pathway involving oxidative addition of the halothiophene to a Cu(I) species.

-

Copper Source: Copper(I) iodide (CuI) is the most commonly employed catalyst.[2]

-

Ligand/Solvent: A key innovation is the use of amino-alcohols like N,N'-dimethylethanolamine (DMEA), which can serve as both a ligand to stabilize the copper center and as the reaction solvent.[2]

-

Base: Mild bases such as potassium phosphate (K₃PO₄) are typically sufficient, enhancing the reaction's functional group tolerance.[2]

Generalized Protocol for Copper-Catalyzed Amination

This method is particularly attractive for its operational simplicity and use of less air-sensitive reagents compared to some palladium systems, though an inert atmosphere is still recommended to prevent oxidation of the copper catalyst.[17]

-

Reaction Setup:

-

To a reaction vessel, add CuI (10 mol%), K₃PO₄ (2.0 equivalents), the halothiophene (1.0 equivalent), and a magnetic stir bar.

-

-

Reagent Addition:

-

Add the amine (1.5 equivalents) followed by the solvent/ligand (e.g., DMEA, to ~0.5 M).

-

Purge the vessel with an inert gas.

-

-

Reaction:

-

Heat the mixture to 100-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture and dilute with water and ethyl acetate.

-

Filter through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Data Summary: Selected Examples

| Thiophene Substrate | Amine | Catalyst/Ligand | Base | Solvent | T (°C) | Yield | Reference |

| 2-Bromothiophene | Piperidine | CuI / DMEA | K₃PO₄ | DMEA | 110 °C | 93% | [2] |

| 3-Bromothiophene | n-Butylamine | CuI / DMEA | K₃PO₄ | DMEA | 110 °C | 84% | [2] |

| 2,5-Dibromothiophene | Pyrrolidine (2.2 eq) | CuI / DMEA | K₃PO₄ | DMEA | 110 °C | 90% | [2] |

Advanced Method: Direct C-H Amination

Direct C-H functionalization represents a paradigm shift in synthetic efficiency, eliminating the need for pre-installing a halide or boronic acid on the thiophene ring. While still an evolving field, photocatalytic methods have shown significant promise.

Visible-Light-Mediated C2-Amination

A notable example involves the use of an organic photocatalyst to selectively aminate the C2 position of the thiophene ring.[3]

-

Mechanism: The reaction proceeds via a thiophene radical cation intermediate generated under visible light irradiation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as the organophotocatalyst, which is regenerated by oxygen as the terminal oxidant. tert-Butyl nitrite (TBN) serves as an electron transfer mediator. The only byproduct is water, making this an environmentally benign process.[3]

Conceptual Workflow

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 16. epubl.ktu.edu [epubl.ktu.edu]

- 17. researchgate.net [researchgate.net]

Application Note: High-Efficiency Formylation of 2-Pyrrolidinothiophene

Executive Summary

This application note details the optimized protocol for the formylation of 2-pyrrolidinothiophene to synthesize 5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde. While various formylation strategies exist (e.g., Rieche formylation, Gattermann-Koch), the Vilsmeier-Haack reaction is identified as the superior method for this specific substrate. The strong electron-donating nature of the pyrrolidine ring activates the thiophene core, necessitating precise thermal control to prevent polymerization. This guide provides a scalable, self-validating workflow ensuring high regioselectivity for the C5 position.

Mechanistic Grounding & Strategy

Substrate Analysis

The substrate, 2-pyrrolidinothiophene , is an electron-rich heteroaromatic system. The pyrrolidine nitrogen donates electron density into the thiophene ring via resonance (+M effect).

-

Activation: The C5 position (alpha to sulfur) is significantly activated toward electrophilic aromatic substitution (EAS).

-

Regioselectivity: The Vilsmeier reagent (a weak, bulky electrophile) preferentially attacks the most electron-rich and least sterically hindered position. The C3 position is sterically crowded by the pyrrolidine ring, directing substitution almost exclusively to C5.

The Vilsmeier-Haack Advantage

Unlike lithiation strategies (

Reaction Pathway Visualization

The following diagram illustrates the electrophilic attack and subsequent hydrolysis required to liberate the aldehyde.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation. The active electrophile (Chloroiminium Ion) is generated in situ before reacting with the thiophene substrate.

Pre-Reaction Considerations

Safety Parameters

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. -

Exotherm Control: The formation of the Vilsmeier reagent is exothermic.[1] The reaction vessel must be equipped with an internal temperature probe.

-

Inert Atmosphere: Perform the reaction under a positive pressure of Nitrogen (

) or Argon (Ar).

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Pyrrolidinothiophene | 153.24 | 1.0 | Substrate |

| 153.33 | 1.2 | Electrophile Source | |

| DMF | 73.09 | 5.0 - 10.0 | Solvent & Reagent |

| Dichloromethane (DCM) | 84.93 | Solvent | Optional (Co-solvent) |

| Sodium Acetate (aq) | 82.03 | Excess | Quench/Buffer |

Experimental Protocol: Vilsmeier-Haack Formylation[2][3][4][5][6]

Phase 1: Generation of Vilsmeier Reagent[1][5][7]

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, internal thermometer, and

inlet. -

Solvent Charge: Add anhydrous DMF (5.0 equiv) to the flask.

-

Cooling: Cool the DMF to 0°C using an ice/salt bath.

-

Reagent Formation: Add

(1.2 equiv) dropwise via the addition funnel over 15–20 minutes.-

Critical Control Point: Do not allow the internal temperature to exceed 5°C. The solution may turn slightly yellow or form a white precipitate (the chloroiminium salt).

-

-

Equilibration: Stir at 0°C for 30 minutes to ensure complete formation of the electrophile.

Phase 2: Substrate Addition & Reaction

-

Preparation: Dissolve 2-pyrrolidinothiophene (1.0 equiv) in a minimum amount of DMF or DCM (if solubility is an issue).

-

Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Note: The pyrrolidine ring makes the thiophene highly nucleophilic. Rapid addition can cause a runaway exotherm.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) .

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting material (

) should disappear, and a new polar spot (aldehyde,-

Validation: If the reaction is sluggish after 4 hours, heat mildly to 50°C, but avoid higher temperatures to prevent tarring.

-

Phase 3: Hydrolysis & Isolation

-

Quench: Cool the reaction mixture back to 0°C.

-

Hydrolysis: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous Sodium Acetate (NaOAc).

-

Why NaOAc? Strong bases (NaOH) can sometimes degrade the thiophene ring or cause aldol condensation side reactions. NaOAc buffers the solution while hydrolyzing the iminium salt.

-

-

Neutralization: Adjust pH to ~8–9 using saturated

or 1M NaOH if necessary. -

Extraction: Extract with Dichloromethane (

mL). -

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0

20% EtOAc/Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting critical decision points (yellow diamonds).

Analytical Validation

Successful synthesis is confirmed via the following spectral signatures:

-

NMR (CDCl

-

Aldehyde Proton (-CHO): A distinct singlet between 9.6 – 9.9 ppm .

-

Thiophene Protons: Two doublets (d) in the aromatic region (approx. 6.0 – 7.5 ppm), indicating 2,5-disubstitution.

-

Pyrrolidine Protons: Multiplets in the aliphatic region (1.9 – 3.5 ppm).

-

-

IR Spectroscopy: Strong carbonyl stretch (

) at 1650–1670 cm -

Appearance: The product is typically a yellow to orange solid/oil due to extended conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Reaction temperature too high. | Maintain 0°C during addition. Do not exceed 60°C during the reaction phase. |

| No Reaction | Moisture in DMF or | Use fresh, anhydrous DMF. Distill |

| Incomplete Hydrolysis | pH too low during quench. | Ensure the aqueous layer is basic (pH 8-9) and stir vigorously for at least 30 mins during quench. |

| Regioisomers | Steric effects or solvent polarity. | Vilsmeier is highly selective for C5. If C3 isomers form (rare), separate via column chromatography (C5 is usually less polar). |

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[1][3][4][5][2][6][7] Comprehensive Organic Synthesis, 2, 777-794.

-

Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline (General Vilsmeier Protocol). Organic Syntheses, 33, 27.

-

BenchChem. (2025).[1][8] Comparative Guide to the Formylation of 2-Methylthiophene.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

-

Marson, C. M. (2011). Vilsmeier Formylation of Heterocycles. Tetrahedron.

Sources